molecular formula C22H16N2O4S2 B6083077 2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide

2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide

Cat. No. B6083077
M. Wt: 436.5 g/mol
InChI Key: UQTHDQHZZUWXMX-UHFFFAOYSA-N
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Description

'2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide' is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a tetraoxide derivative of naphtho[1,8-cd]isothiazole, which is a heterocyclic compound containing sulfur and nitrogen.

Mechanism of Action

The mechanism of action of '2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide' is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that can induce oxidative stress and damage to cellular components such as DNA and proteins. This compound has been shown to exhibit potent cytotoxicity against various cancer cell lines, and it has been suggested that its mechanism of action may involve the induction of apoptosis or necrosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 'this compound' have been investigated in several studies. It has been reported to exhibit low toxicity towards normal human cells, indicating its potential as a selective anticancer agent. In addition, it has been shown to possess antimicrobial activity against various bacterial and fungal strains. Moreover, this compound has been found to exhibit good solubility in common organic solvents, which makes it suitable for use in various applications.

Advantages and Limitations for Lab Experiments

The advantages of using '2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide' in lab experiments include its high purity, good solubility, and relatively low toxicity towards normal human cells. However, its limitations include the need for careful handling due to its potential to induce oxidative stress and damage to cellular components, as well as the lack of a comprehensive understanding of its mechanism of action.

Future Directions

There are several future directions related to '2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide' that could be explored in scientific research. These include the development of novel synthetic methods for the compound, the investigation of its potential applications in other fields such as catalysis and sensing, and the elucidation of its mechanism of action at the molecular level. Moreover, the development of more selective and potent derivatives of this compound could lead to the discovery of new anticancer and antimicrobial agents with improved efficacy and safety profiles.
Conclusion
In conclusion, 'this compound' is a promising compound that has attracted attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives in various applications.

Synthesis Methods

The synthesis of '2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide' involves the reaction between 2H-naphtho[1,8-cd]isothiazole-2,2'-dithiol and 1,2-dibromoethane in the presence of an oxidizing agent such as hydrogen peroxide or sodium perborate. The resulting compound is then further oxidized to form the tetraoxide derivative. The synthesis process has been reported in several research articles, and it is considered to be a relatively straightforward and efficient method.

Scientific Research Applications

'2,2'-ethane-1,2-diylbis(2H-naphtho[1,8-cd]isothiazole) 1,1,1',1'-tetraoxide' has been studied for its potential applications in various fields such as materials science, organic electronics, and biomedical research. In materials science, this compound has been used as a building block for the synthesis of novel organic semiconductors with high charge mobility and stability. In organic electronics, it has been employed as an electron-transporting material in organic light-emitting diodes and organic solar cells. In biomedical research, it has been investigated for its anticancer and antimicrobial properties.

properties

IUPAC Name

3-[2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)ethyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O4S2/c25-29(26)19-11-3-7-15-5-1-9-17(21(15)19)23(29)13-14-24-18-10-2-6-16-8-4-12-20(22(16)18)30(24,27)28/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTHDQHZZUWXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)N(S(=O)(=O)C3=CC=C2)CCN4C5=CC=CC6=C5C(=CC=C6)S4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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